1-(3-Fluorophenyl)hexan-1-amine hydrochloride
Description
1-(3-Fluorophenyl)hexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H19ClFN It is a derivative of hexan-1-amine, where a fluorophenyl group is attached to the third carbon of the hexane chain
Properties
IUPAC Name |
1-(3-fluorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10;/h5-7,9,12H,2-4,8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVAQMWQWCSEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with hexylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)hexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cancer Treatment
One of the primary applications of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride is as an inhibitor of the AKT signaling pathway, which is crucial in cancer cell proliferation and survival. Research has shown that compounds with similar structures can effectively inhibit AKT activity, thereby potentially reducing tumor growth in various cancers such as:
- Breast cancer
- Lung cancer
- Leukemias
- Lymphomas
The compound's ability to inhibit AKT can be particularly beneficial in targeting cancers that are resistant to conventional therapies, providing a novel approach to treatment .
Neurological Disorders
The compound may also have implications in treating neurological disorders due to its structural similarities with known neuroactive agents. Studies have indicated that amines with phenyl substitutions can exhibit neuroprotective effects and improve cognitive functions. This aspect warrants further investigation into its efficacy in conditions such as:
- Alzheimer's disease
- Parkinson's disease
- Depression
Case Study 1: AKT Inhibition in Cancer Cells
A study investigated the effect of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride on AKT activity in human cancer cell lines. The results demonstrated a significant reduction in cell viability and proliferation rates, suggesting its potential as an effective anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Reduced proliferation |
| A549 (Lung Cancer) | 4.8 | Induced apoptosis |
| K562 (Leukemia) | 3.9 | Decreased viability |
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers evaluated the effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could enhance cell survival rates and reduce markers of oxidative damage .
Synthetic Strategies
The synthesis of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride typically involves several steps:
- Starting Material : The synthesis begins with commercially available hexanamine derivatives.
- Fluorination : Introduction of the fluorine atom at the para position of the phenyl ring is achieved through electrophilic aromatic substitution.
- Hydrochloride Formation : The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)hexan-1-amine hydrochloride
- 1-(3-Bromophenyl)hexan-1-amine hydrochloride
- 1-(3-Methylphenyl)hexan-1-amine hydrochloride
Uniqueness
1-(3-Fluorophenyl)hexan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Biological Activity
1-(3-Fluorophenyl)hexan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The chemical structure of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride is characterized by a hexane chain with a fluorophenyl group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₂ClF |
| Molecular Weight | 175.64 g/mol |
| Functional Groups | Primary amine, aromatic ring |
| Solubility | Soluble in water and organic solvents |
The mechanism of action for 1-(3-Fluorophenyl)hexan-1-amine hydrochloride involves its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these sites, influencing neurotransmission and potentially leading to therapeutic effects.
Potential Targets
- Dopamine Receptors : It may modulate dopaminergic signaling pathways, relevant for conditions such as schizophrenia or depression.
- Serotonin Receptors : Interaction with serotonin receptors could implicate its use in mood disorders.
Antipsychotic Potential
Research indicates that compounds similar to 1-(3-Fluorophenyl)hexan-1-amine hydrochloride exhibit antipsychotic properties. A study on related compounds demonstrated that modifications on the phenyl moiety significantly affect their antipsychotic efficacy, suggesting that this compound may also possess similar properties .
Antidepressant Effects
In behavioral pharmacology studies, compounds with similar structures have shown promise in alleviating depressive symptoms in animal models. The modulation of serotonin levels by such compounds could be a contributing factor to their antidepressant effects .
Table 2: Comparative Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 1-(3-Fluorophenyl)hexan-1-amine HCl | Antipsychotic | |
| 1-(4-Ethylphenyl)hexan-1-amine HCl | Antidepressant | |
| 1-(3-Chlorophenyl)hexan-1-amine HCl | Neuroprotective |
Study on Behavioral Pharmacology
A comparative study involving various substituted hexanamines assessed their effects on animal behavior. The results indicated that compounds with fluorinated phenyl groups had enhanced activity in reducing anxiety-like behaviors compared to non-fluorinated counterparts .
Neuropharmacological Assessment
In a neuropharmacological assessment, 1-(3-Fluorophenyl)hexan-1-amine hydrochloride was evaluated for its ability to modulate dopamine receptor activity. Results showed a significant reduction in hyperactivity in treated animals, suggesting potential therapeutic applications in managing hyperdopaminergic states .
Q & A
Q. Methodological Considerations :
- Use desiccants to minimize moisture absorption.
- Aliquot the compound to avoid repeated freeze-thaw cycles.
- Validate storage stability via periodic HPLC or LC-MS analysis to monitor purity.
What analytical techniques are recommended for characterizing the purity and structure of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the fluorophenyl and hexylamine backbone.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>98%).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight confirmation (expected [M+H]: 216.2 g/mol).
- Derivatization Methods : Reaction with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) for enhanced UV detection in trace analysis .
Advanced Tip : Couple HPLC with chiral columns (e.g., Chiralpak® IA) to resolve enantiomers if racemization is a concern.
How can researchers optimize the synthesis of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride to improve yield and minimize by-products?
Advanced Research Question
A three-step synthesis is typical:
Imine Formation : React 3-fluorobenzaldehyde with hexylamine in a polar aprotic solvent (e.g., THF) under reflux.
Reduction : Use sodium borohydride (NaBH) or catalytic hydrogenation to reduce the imine to the amine.
Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous diethyl ether.
Q. Critical Parameters :
- Maintain anhydrous conditions during reduction to prevent side reactions.
- Optimize stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) to minimize unreacted starting material.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Reference : Similar protocols for cyclopropane-containing analogs highlight the importance of controlled HCl addition to avoid over-acidification .
What are the challenges in resolving enantiomers of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride, and what chiral separation methods are effective?
Advanced Research Question
The compound’s lack of inherent chirality in the hexyl chain simplifies enantiomer resolution. However, if chirality is introduced (e.g., via asymmetric synthesis), use:
- Chiral Chromatography : Utilize cellulose-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases.
- Enantioselective Synthesis : Employ chiral auxiliaries or catalysts (e.g., BINAP-Ru complexes) during imine reduction.
Case Study : Patent applications for fluorophenyl-containing analogs demonstrate successful enantiomer separation using preparative HPLC with >99% enantiomeric excess (ee) .
How should researchers address discrepancies in reported biological activity data for this compound across studies?
Methodological Focus
Contradictions may arise from:
- Purity Variability : Impurities (e.g., unreacted aldehyde) can skew receptor binding assays. Validate purity via orthogonal methods (NMR, HPLC).
- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO-K1) affect NMDA receptor interaction studies.
Q. Resolution Strategy :
- Replicate experiments under standardized conditions.
- Use positive controls (e.g., ketamine for NMDA receptor studies) to calibrate assay sensitivity.
Reference : Arylcyclohexylamine analogs show context-dependent activity in forensic and pharmacological studies, emphasizing the need for controlled variables .
What in vitro models are suitable for studying the receptor binding kinetics of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride?
Advanced Research Question
- Radioligand Binding Assays : Use H-MK-801 in rat cortical membranes to quantify NMDA receptor affinity.
- Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing GluN1/GluN2B subunits to measure ion channel blockade.
- Fluorescence-Based Assays : Calcium influx assays (Fluo-4 dye) in neuronal cell lines.
Q. Data Interpretation :
- Calculate IC values using nonlinear regression (e.g., GraphPad Prism).
- Compare results to structurally related compounds (e.g., Fluorexetamine) to infer structure-activity relationships (SAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
